molecular formula C7H3Cl2NO3 B3294610 2,3-Dichloro-5-nitrobenzaldehyde CAS No. 887360-79-4

2,3-Dichloro-5-nitrobenzaldehyde

Cat. No. B3294610
M. Wt: 220.01 g/mol
InChI Key: ZZJAWGXUZSICTN-UHFFFAOYSA-N
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Patent
US06653500B2

Procedure details

A solution of 40 g of 2,3-dichlorobenzaldehyde (compound IX) in 160 mL of concentrated sulfuric acid (95-98% w/w) is heated to 40° C. and stirred to form a solution, then cooled to 20-25° C. Concentrated nitric acid (69-71% w/w; 24.7 g) is added to this solution over 20 minutes (an ice bath is used to maintain a reaction temperature of 20-30° C.). The reaction mixture is stirred at room temperature for 1 hour, and then added in portions to 600 mL of water. The resulting suspension is stirred for 2 hours and filtered. The filter cake is washed (3×50 mL of water). The filter cake is agitated with 200 mL of water for 2 hours and filtered. The filter cake is washed (3×50 mL of water) and dried in vacuo to give a mixture of the compound X and the isomer, 2,3-dichloro-5-nitrobenzaldehyde.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
Name
compound X
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[N+:11]([O-])([OH:13])=[O:12].CC(CC(C1C(O)=CC(O)=C(CC=C(C)C)C=1[O-])=O)C.ClC1C(Cl)=CC([N+]([O-])=O)=CC=1C=O>S(=O)(=O)(O)O.O>[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:3]=1[CH:4]=[O:5]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1Cl
Name
Quantity
160 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
24.7 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
compound X
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CC(=O)C1=C(C(=C(C=C1O)O)CC=C(C)C)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C=C(C=C1Cl)[N+](=O)[O-]
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a solution
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reaction temperature of 20-30° C.)
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The resulting suspension is stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed (3×50 mL of water)
STIRRING
Type
STIRRING
Details
The filter cake is agitated with 200 mL of water for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed (3×50 mL of water)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=O)C(=CC=C1Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.